molecular formula C11H11N5O7 B14638924 1-Ethylimidazole;2,4,6-trinitrophenol CAS No. 53520-96-0

1-Ethylimidazole;2,4,6-trinitrophenol

Cat. No.: B14638924
CAS No.: 53520-96-0
M. Wt: 325.23 g/mol
InChI Key: YDICQOXMRBHQHG-UHFFFAOYSA-N
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Description

1-Ethylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1-ethylimidazole and 2,4,6-trinitrophenol. 1-Ethylimidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylimidazole;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 1-ethylimidazole. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization. The subsequent reaction with 1-ethylimidazole is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

1-Ethylimidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethylimidazole;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylimidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethylimidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the nitroaromatic structure. This combination imparts distinct chemical and physical properties, making it useful in various scientific and industrial applications .

Properties

CAS No.

53520-96-0

Molecular Formula

C11H11N5O7

Molecular Weight

325.23 g/mol

IUPAC Name

1-ethylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-7-4-3-6-5-7/h1-2,10H;3-5H,2H2,1H3

InChI Key

YDICQOXMRBHQHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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